![molecular formula C23H17NO3 B2372313 4-methyl-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide CAS No. 923250-62-8](/img/structure/B2372313.png)
4-methyl-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide
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Description
“4-methyl-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide” is a derivative of coumarin . Coumarins are an important class of benzopyrones, several derivatives of which are found in nature . They have been shown to exhibit remarkable anti-tumorial, anti-inflammatory, and anti-viral effects .
Synthesis Analysis
This compound can be synthesized through the reaction of 7-amino-4-methylcoumarin with a number of organic halides . In addition, series of N-substituted 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide were prepared from the reaction of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide with corresponding heteroaryl/alkyl halides .Scientific Research Applications
Anti-Inflammatory Activity
The compound has been synthesized and its in vitro anti-inflammatory activity was evaluated. The results indicated that it exhibited superior activity compared to the standard, ibuprofen .
Antitumor Activity
Studies on coumarin derivatives have demonstrated their antitumor activity . This suggests that “4-methyl-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide” could potentially be used in cancer research and treatment.
Anti-HIV Activity
Coumarin derivatives, which include “4-methyl-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide”, have shown anti-HIV activity . This indicates potential applications in the treatment of HIV.
Antibacterial and Antifungal Activity
The compound could have antibacterial and antifungal properties, as suggested by studies on coumarin derivatives .
Anticoagulant Activity
Coumarin derivatives have been found to have anticoagulant effects, specifically as inhibitors of the enzyme VKOR, vitamin K epoxide reductase . This suggests potential applications in the treatment of blood clotting disorders.
Triglyceride-Lowering and CNS Stimulant Effects
Coumarin derivatives have shown triglyceride-lowering and central nervous system stimulant effects . This suggests potential applications in the treatment of hypertriglyceridemia and neurological disorders.
Antioxidant Activity
The compound has been synthesized and its in vitro antioxidant activity was determined by total antioxidant, free radical scavenging, and metal chelating activity .
Antiviral Activity
The structurally similar compound “4-(2-(6-amino-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyrimidin-3-yl)ethyl)benzamide” showed 4- to 7-folds higher antiviral activity than its structurally similar commercial drug Pemetrexed against Newcastle disease virus . This suggests that “4-methyl-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide” could potentially have antiviral properties.
properties
IUPAC Name |
4-methyl-N-(4-oxo-2-phenylchromen-6-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17NO3/c1-15-7-9-17(10-8-15)23(26)24-18-11-12-21-19(13-18)20(25)14-22(27-21)16-5-3-2-4-6-16/h2-14H,1H3,(H,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVXSYODOSNHNHR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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